molecular formula C9H10BrNO3 B8642875 1-(Bromomethyl)-4-ethoxy-2-nitrobenzene

1-(Bromomethyl)-4-ethoxy-2-nitrobenzene

Cat. No. B8642875
M. Wt: 260.08 g/mol
InChI Key: LSZDWIXYHKUVRQ-UHFFFAOYSA-N
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Patent
US08729102B2

Procedure details

A mixture of 4-ethoxy-1-methyl-2-nitrobenzene (11.8 g), N-bromosuccinimide (17.4 g), 2,2′-azobisisobutyronitrile (1.07 g) and ethyl acetate (300 mL) was stirred under an argon atmosphere at 90° C. overnight. The solvent was evaporated under reduced pressure, and the residue was diluted with diethyl ether, and the mixture was washed three times with water. The separated organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound as a yellow oil (11.3 g).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N+:11]([O-:13])=[O:12])[CH:5]=1)[CH3:2].[Br:14]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(OCC)(=O)C>[Br:14][CH2:10][C:7]1[CH:8]=[CH:9][C:4]([O:3][CH2:1][CH3:2])=[CH:5][C:6]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)OC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
17.4 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.07 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred under an argon atmosphere at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with diethyl ether
WASH
Type
WASH
Details
the mixture was washed three times with water
WASH
Type
WASH
Details
The separated organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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